

Azvudine Hydrochloride: A Technical Overview of its Synthesis and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azvudine hydrochloride**, a nucleoside reverse transcriptase inhibitor (NRTI). The document details its chemical identity, including its CAS number, and explores the primary synthetic routes reported in scientific literature and patent filings. Additionally, it outlines the compound's mechanism of action and provides relevant quantitative data in a structured format.

Chemical and Physical Properties

Azvudine, also known as FNC or RO-0622, is a potent antiviral agent.[1][2] Its hydrochloride salt is the form commonly used in pharmaceutical preparations. Key properties are summarized below.



Property	Value	Citation(s)
Compound	Azvudine hydrochloride	[1][3][4]
CAS Number	1333126-31-0	[1][3][4]
Molecular Formula	C ₉ H ₁₂ CIFN ₆ O ₄	[1][3][5]
Molecular Weight	322.68 g/mol	[1][3][5]
Alternative Names	RO-0622 (hydrochloride); FNC (hydrochloride)	[1]
Purity (Typical)	>98% (HPLC)	[5]
Solubility in Water	125 mg/mL (ultrasonic)	[4][5]
Storage Conditions	4°C, sealed storage, away from moisture	[3]
Compound (Free Base)	Azvudine	[2]
CAS Number (Free Base)	1011529-10-4	[2][6]
Formula (Free Base)	C9H11FN6O4	[2]
Weight (Free Base)	286.22 g/mol	[2][6]

Synthesis Routes of Azvudine

Several synthetic pathways for Azvudine have been documented, primarily differing in starting materials and strategic approaches. Two prominent routes are detailed below.

Route 1: Synthesis from 1,3,5-Tri-O-benzoyl-D-ribofuranose

One of the more established methods commences with the readily available 1,3,5-Tri-O-benzoyl-D-ribofuranose.[7] This multi-step synthesis involves key transformations including fluorination, glycosylation, conversion of the nucleobase, introduction of the azido group, and final deprotection steps.[7]

Foundational & Exploratory

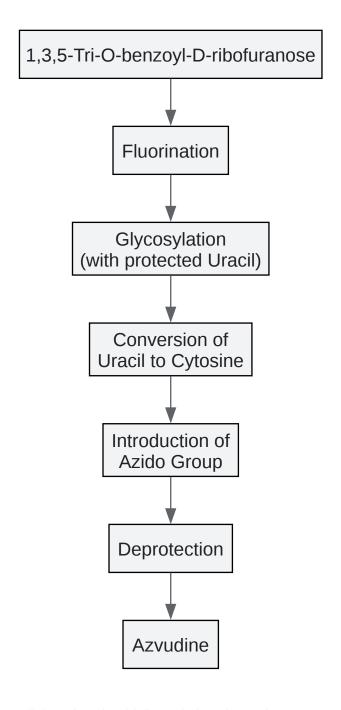




Experimental Protocol (Representative Steps): While a complete, step-by-step protocol with specific yields for each stage is not fully consolidated in a single public source, the following represents a plausible sequence based on reported methodologies.[7]

- Fluorination: The sugar moiety undergoes fluorination. A common reagent for this transformation, DAST (diethylaminosulfur trifluoride), has been noted to present challenges due to steric hindrance, potentially lowering yields.[6][8]
- Glycosylation: The resulting fluorinated sugar is coupled with a protected uracil base to form the core nucleoside structure.[7]
- Conversion of Uracil to Cytosine: The uracil base is chemically converted to cytosine, which can be achieved through intermediates such as triazoles.[7]
- Introduction of the Azido Group: The 4'-hydroxyl group on the sugar ring is converted to an azido group.[7]
- Deprotection: Finally, all protecting groups on the sugar and the cytosine base are removed to yield the final Azvudine product.[7]





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Caption: Synthesis Route 1 starting from D-ribofuranose derivative.

Route 2: Patented Synthesis from "Compound 4"

A Chinese patent describes an alternative synthetic route, which is reported to have a shorter reaction time and milder conditions.[7][8] This pathway begins with an intermediate designated as "compound 4".[3]



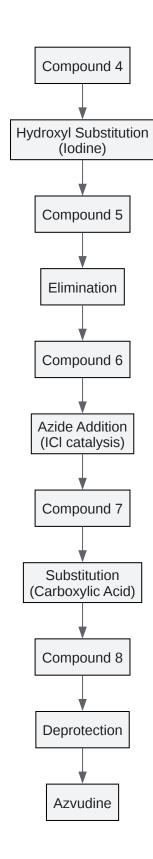




Experimental Protocol (Key Steps): The patented synthesis involves the following key transformations:[3][8]

- Hydroxyl Substitution: A hydroxyl group in "compound 4" is substituted with iodine to yield "compound 5".[8]
- Elimination: An elimination reaction is performed on the iodo-compound 5 to produce "compound 6".[8]
- Azide Addition: The resulting intermediate (compound 6) undergoes a reaction with an azide source, catalyzed by ICI, to generate "compound 7".[8]
- Substitution: Another substitution reaction is carried out on compound 7 with a carboxylic acid to obtain "compound 8".[8]
- Deprotection: The final step involves the removal of protecting groups from the amino and hydroxyl functionalities of compound 8 to afford Azvudine.[3][8]





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Caption: Patented synthesis route starting from an advanced intermediate.



Purification and Characterization

Following synthesis, Azvudine requires purification to achieve the high level of purity required for pharmaceutical applications.

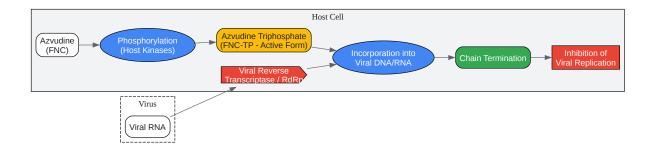
- Chromatography: Column chromatography is a crucial purification step. Given the polar nature of Azvudine, a reversed-phase chromatography approach using a C18 stationary phase is a common and viable strategy. The mobile phase typically consists of water and a polar organic solvent like acetonitrile or methanol.[5]
- Recrystallization: After chromatographic purification, recrystallization is often employed to obtain a highly pure crystalline solid form of the compound.[5]

Mechanism of Action

Azvudine is a nucleoside analog that exerts its antiviral effects by inhibiting viral replication.[9] Its mechanism involves several key steps within the host cell.

- Intracellular Phosphorylation: Upon entering a host cell, Azvudine is phosphorylated by host cell kinases to its active triphosphate form, Azvudine triphosphate (FNC-TP).[9][10] This phosphorylation is a critical activation step.[9]
- Competitive Inhibition: FNC-TP is structurally similar to natural deoxycytidine triphosphate (dCTP). It acts as a competitive substrate for viral enzymes like HIV's reverse transcriptase or SARS-CoV-2's RNA-dependent RNA polymerase (RdRp).[9][10]
- Chain Termination: Once FNC-TP is incorporated into the growing viral DNA or RNA chain by
 the viral polymerase, it causes premature chain termination.[9][10] The 4'-azido group on
 Azvudine's sugar moiety prevents the formation of the necessary 3'-5' phosphodiester bond,
 which halts further elongation of the nucleic acid chain.[10] This action effectively stops viral
 replication.[9]





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Caption: Intracellular activation and mechanism of action of Azvudine.

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